molecular formula C23H20BrN3O4 B449995 2-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(2-METHOXYPHENYL)-2-OXOACETAMIDE

2-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(2-METHOXYPHENYL)-2-OXOACETAMIDE

Cat. No.: B449995
M. Wt: 482.3g/mol
InChI Key: UZDXGRJWCHJTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(2-METHOXYPHENYL)-2-OXOACETAMIDE is a complex organic compound with a molecular formula of C24H18BrN5O3S . This compound is known for its unique structure, which includes a bromobenzyl group, a methoxyphenyl group, and a hydrazino group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(2-METHOXYPHENYL)-2-OXOACETAMIDE involves several steps. One common method includes the reaction of 4-bromobenzyl chloride with 2-hydroxybenzaldehyde to form 2-[(4-bromobenzyl)oxy]benzaldehyde . This intermediate is then reacted with hydrazine hydrate to form the hydrazone derivative. Finally, the hydrazone is reacted with 2-methoxyphenyl isocyanate to yield the target compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes.

Chemical Reactions Analysis

2-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(2-METHOXYPHENYL)-2-OXOACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(2-METHOXYPHENYL)-2-OXOACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(2-METHOXYPHENYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(2-METHOXYPHENYL)-2-OXOACETAMIDE can be compared with similar compounds such as:

Properties

Molecular Formula

C23H20BrN3O4

Molecular Weight

482.3g/mol

IUPAC Name

N'-[[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-N-(2-methoxyphenyl)oxamide

InChI

InChI=1S/C23H20BrN3O4/c1-30-21-9-5-3-7-19(21)26-22(28)23(29)27-25-14-17-6-2-4-8-20(17)31-15-16-10-12-18(24)13-11-16/h2-14H,15H2,1H3,(H,26,28)(H,27,29)

InChI Key

UZDXGRJWCHJTHW-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)Br

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)Br

Origin of Product

United States

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